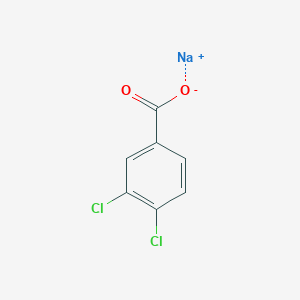

Sodium 3,4-dichlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 3,4-dichlorobenzoate is a useful research compound. Its molecular formula is C7H3Cl2NaO2 and its molecular weight is 212.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Enzyme-Catalyzed Thioesterification

Sodium 3,4-dichlorobenzoate participates in CoA ligase-catalyzed reactions, forming a thioester bond with coenzyme A (CoA). This reaction is critical in bacterial degradation pathways for chlorinated aromatic compounds:

3 4 Dichlorobenzoate+CoA+ATPCoA ligase3 4 Dichlorobenzoyl CoA+AMP+PPi

-

Key findings :

| Enzyme Variant | kcat (min⁻¹) | Km (μM) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| Wild-type | 0.15 | 250 | 0.0006 |

| I303A | 12.3 | 180 | 0.068 |

| I303G | 9.8 | 200 | 0.049 |

Microbial Degradation Pathways

Aerobic bacteria like Acinetobacter sp. strain 4-CB1 cometabolize this compound via hydrolytic dehalogenation:

3 4 DichlorobenzoateDehalogenase3 Chloro 4 hydroxybenzoateOxidation4 Carboxy 1 2 benzoquinone

-

Mechanistic insights :

| Substrate | Degradation Rate (nmol/min·mg protein) | Chloride Release (mM) |

|---|---|---|

| 3,4-Dichlorobenzoate | 109 (anaerobic) / 44 (aerobic) | 0.3–0.4 |

| 3-Chloro-4-hydroxybenzoate | 83 (aerobic) | 0.2 |

Nucleophilic Substitution Reactions

The chlorine atoms on the benzene ring undergo substitution under specific conditions:

-

Hydrolysis :

3 4 Dichlorobenzoate+H2OBase3 Chloro 4 hydroxybenzoate+Cl− -

Reductive Dechlorination :

3 4 Dichlorobenzoate+2H++2e−→3 Chlorobenzoate+HCl

Comparative Reactivity with Analogues

The positions of chlorine substituents significantly influence reactivity:

| Compound | Relative Reactivity (Thioesterification) | Preferred Degradation Pathway |

|---|---|---|

| This compound | 1.0 (baseline) | Hydrolytic dechlorination |

| Sodium 4-chlorobenzoate | 0.02 | Direct oxidation |

| Sodium 2,4-dichlorobenzoate | 0.15 | Reductive dehalogenation |

Industrial and Environmental Relevance

-

Bioremediation : this compound is a key intermediate in PCB degradation. Engineered bacteria expressing optimized CoA ligases achieve 54-fold higher degradation rates .

-

Synthetic Applications : Used in synthesizing herbicides and pharmaceuticals via functional group transformations .

Key Research Findings

-

Enzyme Engineering : Rational redesign of CoA ligases (e.g., F184W/I303A/V209T mutant) improves catalytic efficiency for this compound by 54-fold .

-

Cometabolism Limitations : While Acinetobacter sp. degrades 3,4-dichlorobenzoate, the pathway is not induced by the substrate itself, requiring co-metabolites like 4-chlorobenzoate .

-

Structural Plasticity : X-ray crystallography shows that the 3,4-dichloro substitution induces conformational changes in enzyme active sites, enabling substrate binding .

Propiedades

Número CAS |

17274-10-1 |

|---|---|

Fórmula molecular |

C7H3Cl2NaO2 |

Peso molecular |

212.99 g/mol |

Nombre IUPAC |

sodium;3,4-dichlorobenzoate |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1 |

Clave InChI |

WUJATLHOPBZDJE-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1C(=O)[O-])Cl)Cl.[Na+] |

SMILES isomérico |

C1=CC(=C(C=C1C(=O)[O-])Cl)Cl.[Na+] |

SMILES canónico |

C1=CC(=C(C=C1C(=O)[O-])Cl)Cl.[Na+] |

Key on ui other cas no. |

17274-10-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.